Z-Trp-val-OH

DPP-IV inhibition sequence specificity type 2 diabetes

Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) is a protected dipeptide composed of L-tryptophan and L-valine, with the tryptophan N-terminus protected by a benzyloxycarbonyl (Z/Cbz) group. It possesses a molecular formula of C₂₄H₂₇N₃O₅ and a molecular weight of 437.49 g/mol.

Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
Cat. No. B1518641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Trp-val-OH
Molecular FormulaC24H27N3O5
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t20-,21-/m0/s1
InChIKeySWSCYGNQYDTODY-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Trp-Val-OH (CAS 51126-85-3): Protected Dipeptide Identity and Core Procurement Scope


Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) is a protected dipeptide composed of L-tryptophan and L-valine, with the tryptophan N-terminus protected by a benzyloxycarbonyl (Z/Cbz) group. It possesses a molecular formula of C₂₄H₂₇N₃O₅ and a molecular weight of 437.49 g/mol . The compound serves dual roles: as a protected building block in solution-phase and solid-phase peptide synthesis, and as a direct precursor to the bioactive free dipeptide H-Trp-Val-OH, which has demonstrated quantifiable, sequence-specific inhibition of dipeptidyl peptidase IV (DPP-IV) and xanthine oxidase (XO) [1].

Why Z-Trp-Val-OH Cannot Be Replaced by Z-Val-Trp-OH or Unprotected H-Trp-Val-OH Without Loss of Function


The protected dipeptide Z-Trp-Val-OH encodes the specific N→C terminal sequence Trp-Val. Upon deprotection, the resulting H-Trp-Val-OH exhibits sequence-dependent DPP-IV inhibition that is completely absent in the reverse-sequence dipeptide Val-Trp [1]. In head-to-head testing, Trp-Val inhibited DPP-IV whereas Val-Trp showed no inhibition whatsoever [1]. Furthermore, the Z protecting group is essential for orthogonal protection strategies in peptide assembly; substituting with the unprotected H-Trp-Val-OH would require re-protection before chain elongation, adding synthetic steps, increasing cost, and risking epimerization at the activated C-terminus . Replacing Z-Trp-Val-OH with the reverse-sequence Z-Val-Trp-OH therefore forfeits both the synthetic utility of the protected Trp-Val fragment and the DPP-IV inhibitory pharmacology inherent to the Trp-Val sequence.

Quantitative Evidence Differentiating Z-Trp-Val-OH from Closest Analogs and Sequence Isomers


All-or-None DPP-IV Inhibition: Trp-Val Sequence vs. Reverse Sequence Val-Trp

In a direct head-to-head comparison of twelve synthetic dipeptides, H-Trp-Val-OH inhibited DPP-IV, while the reverse-sequence dipeptide H-Val-Trp-OH exhibited no detectable inhibition whatsoever [1]. This binary (active vs. inactive) outcome demonstrates that the N→C terminal order of the Trp and Val residues is the sole structural determinant of DPP-IV inhibitory activity for this dipeptide pair. Z-Trp-Val-OH, as the protected precursor, preserves this essential Trp-Val sequence identity; Z-Val-Trp-OH (CAS 18904-53-5) would yield an inactive deprotected product.

DPP-IV inhibition sequence specificity type 2 diabetes incretin regulation

DPP-IV Inhibitory Potency: Trp-Val vs. Other Food-Derived Dipeptides

H-Trp-Val-OH was identified as the most potent DPP-IV inhibitory peptide among 18 sequenced peptides from bonito (katsuobushi) hydrolysate, with an IC₅₀ of 36.99 µM [1]. This potency was approximately 14-fold stronger than Glu-Val-Phe (IC₅₀ = 525.56 µM), 148-fold stronger than Ala-Val-Phe (IC₅₀ = 5466.49 µM), and 78-fold stronger than Gly-Val-Phe (IC₅₀ = 2870.87 µM) tested under identical conditions [1]. In an independent screen of 337 standard dipeptides against human DPP-IV, Trp-Val ranked among the top 17 dipeptides with an IC₅₀ below 0.1 mM (measured at 0.063 ± 0.005 mM) [2]. Z-Trp-Val-OH serves as the direct synthetic precursor to this high-potency DPP-IV inhibitor.

DPP-IV IC50 antidiabetic peptides incretin half-life functional foods

Multifunctional Enzyme Inhibition: Trp-Val Targets Both XO and DPP-IV, Unlike Val-Trp

H-Trp-Val-OH was demonstrated to be a multifunctional inhibitor, reducing the activity of both xanthine oxidase (XO) and dipeptidyl peptidase IV (DPP-IV) in vitro [1]. In contrast, H-Val-Trp-OH inhibited XO but failed to inhibit DPP-IV, constituting a single-target profile [1]. Among 12 dipeptides screened, only Trp-containing peptides (Val-Trp and Trp-Val) displayed XO inhibitory activity; however, only Trp-Val additionally inhibited DPP-IV [REFS-1, REFS-2]. For XO, the IC₅₀ values of Trp, Val-Trp, and Trp-Val were approximately 200-fold higher (weaker) than the clinical XO inhibitor Allopurinol, with no statistically significant difference (P ≥ 0.05) among the three [2]. Z-Trp-Val-OH thus represents the protected precursor to the only dipeptide in this series exhibiting dual XO/DPP-IV inhibition.

multifunctional inhibitor xanthine oxidase reactive oxygen species dual-target peptide

Predicted Intestinal Stability: Trp-Val Classified as Intestinally Neutral

In silico prediction combined with simulated intestinal digestion modeling classified H-Trp-Val-OH as 'intestinally neutral,' with between 25% and 75% of the peptide remaining intact after 60 minutes of simulated intestinal digestion [1]. This stability prediction is significant because many bioactive dipeptides are rapidly degraded by intestinal peptidases, limiting their oral efficacy. The classification places Trp-Val in a stability tier that is neither highly labile (<25% remaining) nor exceptionally stable (>75% remaining), suggesting moderate suitability for oral delivery without formulation [1]. No comparable intestinal stability data have been reported for the reverse sequence Val-Trp in the same study. Z-Trp-Val-OH, as the protected form, offers superior chemical stability during storage (powder: -20°C for up to 3 years) compared to the unprotected H-Trp-Val-OH, which requires storage at -15°C .

intestinal stability simulated digestion oral bioavailability peptide stability

Protected Building Block Advantages: Orthogonal Z-Group vs. Unprotected H-Trp-Val-OH

Z-Trp-Val-OH incorporates a benzyloxycarbonyl (Z/Cbz) protecting group at the N-terminus, which is orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protection schemes . The Z group is removed by catalytic hydrogenolysis (H₂/Pd) or HBr/AcOH, enabling selective deprotection without affecting acid- or base-sensitive side-chain protecting groups commonly used in peptide synthesis . In contrast, the unprotected H-Trp-Val-OH possesses a free N-terminal amine that would require re-protection prior to peptide chain elongation, adding at least one synthetic step and introducing the risk of epimerization at the C-terminal valine residue during activation . The Z-protected form is soluble in DMSO, DMF, and methanol but insoluble in water, a solubility profile advantageous for solution-phase peptide synthesis where aqueous workup is employed . Typical commercial purity for Z-Trp-Val-OH is ≥95% .

peptide synthesis solution-phase synthesis orthogonal protection Cbz/Z group building block

High-Impact Application Scenarios for Z-Trp-Val-OH Based on Quantitative Evidence


Synthesis of DPP-IV Inhibitory Peptides for Type 2 Diabetes Research

Z-Trp-Val-OH serves as a key protected building block for assembling longer peptide sequences that incorporate the DPP-IV-inhibitory Trp-Val motif. Upon deprotection, the resulting H-Trp-Val-OH exhibits an IC₅₀ of 36.99 µM against DPP-IV, making it 14- to 148-fold more potent than tripeptide alternatives such as Glu-Val-Phe or Ala-Val-Phe [1]. The Z group enables direct incorporation into solution-phase peptide synthesis without additional N-terminal protection steps . Researchers developing incretin-stabilizing peptides or functional food-derived DPP-IV inhibitors should select Z-Trp-Val-OH over the reverse-sequence Z-Val-Trp-OH, as the latter yields a deprotected product with no DPP-IV inhibitory activity [2].

Dual-Target XO/DPP-IV Inhibitor Development for Metabolic Syndrome

For programs targeting the intersection of hyperuricemia and type 2 diabetes, the Trp-Val sequence is uniquely multifunctional, inhibiting both xanthine oxidase (XO) and DPP-IV [1]. No other dipeptide among the 12 tested by Nongonierma et al. (2013) displayed this dual activity profile [1]. Z-Trp-Val-OH provides the protected precursor for synthesizing Trp-Val-containing peptide analogs, prodrugs, or peptidomimetics aimed at simultaneous reduction of reactive oxygen species (via XO inhibition) and extension of incretin half-life (via DPP-IV inhibition) [1]. The moderate intestinal stability prediction (25-75% remaining after 60 min simulated digestion) further supports feasibility for oral delivery [1].

Precursor for ACE Inhibitory and Antihypertensive Peptide Studies

H-Trp-Val-OH has demonstrated angiotensin I-converting enzyme (ACE) inhibition with an IC₅₀ of 0.5005 mM (competitive inhibition), as documented in the BRENDA enzyme database from studies on salmon muscle hydrolysate dipeptides [1]. While this potency is modest compared to clinical ACE inhibitors, Z-Trp-Val-OH can serve as a starting scaffold for structural optimization and SAR studies aimed at improving ACE binding affinity. The protected form enables incorporation of the Trp-Val sequence into larger peptide architectures for multi-target cardiovascular research.

Quality-Controlled Building Block for GMP Peptide Manufacturing

Z-Trp-Val-OH is commercially available at ≥95% purity with defined physicochemical specifications: molecular weight 437.49 g/mol, soluble in DMSO, DMF, and methanol, and insoluble in water [1]. It is supplied as a white to off-white lyophilized powder with long-term storage stability at -20°C (up to 3 years for the analogous Z-Val-Trp-OH; similar stability expected for Z-Trp-Val-OH based on the shared Z-protected dipeptide class) . These well-defined properties, combined with the orthogonal Z protection, make Z-Trp-Val-OH suitable for incorporation into GMP peptide synthesis workflows where building block identity, purity, and stability must be documented and controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Trp-val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.